molecular formula C15H17NO4 B8231744 Z-1,2-TRANS-ACHEC-OH

Z-1,2-TRANS-ACHEC-OH

Cat. No.: B8231744
M. Wt: 275.30 g/mol
InChI Key: QIAAZWPFGHTXNZ-UHFFFAOYSA-N
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Description

Z-1,2-TRANS-ACHEC-OH, also known as cyclododecane, (2-methylpropoxy)-, is an organic compound with the molecular formula C16H32O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a cyclododecane ring bonded to an isobutyl group through an ether linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-1,2-TRANS-ACHEC-OH can be synthesized through the reaction of cyclododecanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Cyclododecanol+Isobutyl BromideK2CO3,DMFThis compound+KBr+H2O\text{Cyclododecanol} + \text{Isobutyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KBr} + \text{H}_2\text{O} Cyclododecanol+Isobutyl BromideK2​CO3​,DMF​this compound+KBr+H2​O

Industrial Production Methods: On an industrial scale, the production of cyclododecylisobutylether involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions: Z-1,2-TRANS-ACHEC-OH undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclododecanone and other oxidation products.

    Reduction: Reduction reactions can convert it back to cyclododecanol.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclododecanol and isobutyl alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products:

Scientific Research Applications

Z-1,2-TRANS-ACHEC-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododecylisobutylether involves its ability to interact with various molecular targets through its ether linkage. It can form hydrogen bonds and van der Waals interactions with other molecules, facilitating its role as a solvent and intermediate in chemical reactions. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in drug delivery systems .

Comparison with Similar Compounds

    Cyclododecanol: Similar structure but with a hydroxyl group instead of an ether linkage.

    Cyclododecanone: An oxidized form of cyclododecylisobutylether.

    Isobutylcyclohexane: Similar in having an isobutyl group but with a cyclohexane ring instead of a cyclododecane ring.

Uniqueness: Z-1,2-TRANS-ACHEC-OH is unique due to its large cyclododecane ring and ether linkage, which impart distinct chemical and physical properties. Its ability to form inclusion complexes and interact with lipid membranes sets it apart from other similar compounds .

Properties

IUPAC Name

6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAZWPFGHTXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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